molecular formula C18H18N2O2S2 B2664276 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2320684-28-2

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2664276
CAS No.: 2320684-28-2
M. Wt: 358.47
InChI Key: LOEQIIBYJIHYTR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene, tetrahydro-2H-pyran, and benzo[d]thiazole groups would give the molecule distinct regions of electron density and could affect its shape and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

In the domain of heterocyclic chemistry, compounds containing thiophene and pyran units, similar to the one , are integral to the synthesis of complex molecules. For example, the research conducted by Mohareb et al. (2004) illustrates the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives starting from benzo[b]thiophen-2-yl-hydrazonoesters. This study showcases the compound's utility in generating a variety of nitrogen nucleophiles, highlighting its versatility in constructing novel heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial Agents

In the realm of medicinal chemistry, derivatives similar to the compound have been investigated for their antibacterial properties. Palkar et al. (2017) designed and synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such compounds in addressing bacterial infections, offering a pathway to new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antitumor Activity

Compounds incorporating thiophene and benzo[d]thiazole moieties have also been evaluated for their antitumor activities. Gomha, Edrees, and Altalbawy (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This study highlights the potential therapeutic applications of such compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Enzyme Inhibition

Further research into derivatives of benzo[d]thiazole and pyrazole has explored their role as enzyme inhibitors. Allan et al. (2009) focused on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1), with thiophene analogues showing superior potency. This work contributes to the development of targeted therapies by inhibiting specific enzymes involved in disease pathways (Allan, Manku, Therrien, Nguyen, Styhler, Robert, Goulet, Petschner, Rahil, Macleod, Déziel, Besterman, Nguyen, & Wahhab, 2009).

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c21-17(13-1-2-15-16(9-13)24-12-20-15)19-11-18(4-6-22-7-5-18)14-3-8-23-10-14/h1-3,8-10,12H,4-7,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEQIIBYJIHYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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